molecular formula C6H11NO3 B2938266 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 1555492-59-5

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2938266
CAS No.: 1555492-59-5
M. Wt: 145.158
InChI Key: URCBHRLIPUAWTF-UHFFFAOYSA-N
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Description

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique organic compound with the molecular formula C6H11NO3. It is characterized by a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid group.

Preparation Methods

The synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 3-(hydroxymethyl)cyclobutanone with ammonia or an amine source can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBHRLIPUAWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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